(S)-V-0219

GLP-1R PAM Enantioselectivity Calcium Flux Assay

Researchers requiring enantiomerically pure GLP-1R PAM for metabolic disease studies face challenges with racemic mixtures or peptidic agonists. (S)-V-0219 is the active enantiomer with >40-fold higher potency than the (R)-enantiomer and demonstrates oral bioavailability in diabetic rodent models. • Subnanomolar insulin secretion potentiation (EC50 <1 nM in calcium flux assays) • >40-fold enantioselectivity vs (R)-V-0219 (EC50 ~10 nM); clean against 54 off-targets at 10 μM • Orally active in Zucker diabetic fatty rats; improves glucose handling & reduces food intake

Molecular Formula C20H25F3N4O2
Molecular Weight 410.4 g/mol
Cat. No. B12402571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-V-0219
Molecular FormulaC20H25F3N4O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4
InChIInChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m0/s1
InChIKeyVFQGZIAZHIRPPQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-V-0219: Oral GLP-1R PAM for Diabesity


(S)-V-0219 is the enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) [1]. It is characterized by subnanomolar potency in potentiating insulin secretion and demonstrates oral bioavailability in animal models . (S)-V-0219 activates calcium fluxes in HEK cells stably expressing human GLP-1R and improves glucose handling and reduces food intake in diabetic rodents . The compound is intended as a research tool for exploring GLP-1R PAM mechanisms in obesity-associated diabetes ('diabesity') [2].

Why (S)-V-0219 Is Irreplaceable in Research


Substituting (S)-V-0219 with racemic V-0219, its (R)-enantiomer, or other GLP-1R agonists is scientifically unsound due to marked differences in enantiomeric potency, oral bioavailability, and allosteric mechanism. Enantioselective synthesis reveals that the (S)-enantiomer is responsible for the oral efficacy observed in animal models, whereas the (R)-enantiomer exhibits significantly lower potency (EC50 10 nM) [1]. Furthermore, small-molecule PAMs like (S)-V-0219 offer distinct advantages over peptidic GLP-1R agonists—including oral administration and potentially reduced off-target effects—that are critical for certain in vivo and translational studies [2]. Ignoring these differences compromises experimental reproducibility and scientific validity.

(S)-V-0219 vs. Comparators: Key Differentiators


Enantiomer Potency in GLP-1R Activation

Enantioselective synthesis reveals that the (S)-enantiomer of V-0219 is the active species responsible for oral efficacy, while the (R)-enantiomer demonstrates markedly lower potency. (R)-V-0219 activates GLP-1R with an EC50 of 10 nM in calcium flux assays using HEK cells stably expressing hGLP-1R . In contrast, the (S)-enantiomer exhibits subnanomolar potency in potentiating insulin secretion and is the primary driver of in vivo activity [1]. This differential enantiomeric activity underscores the necessity of using the purified (S)-enantiomer in research.

GLP-1R PAM Enantioselectivity Calcium Flux Assay

Insulin Secretion Potency vs. Other GLP-1R PAMs

V-0219 (racemic, with activity attributed to (S)-enantiomer) potentiates insulin secretion in INS-1 β-cells with an EC50 of 0.25 nM. In the presence of 0.2 nM GLP-1, the EC50 shifts to 0.008 nM, demonstrating marked positive cooperativity . In contrast, other reported GLP-1R PAMs such as VU0453379 exhibit an EC50 of 1.3 μM in similar assays [1]. This represents a >5000-fold difference in potency, positioning (S)-V-0219 among the most potent GLP-1R PAMs identified to date.

Insulin Secretion β-Cell Potency Comparison

Selectivity Profile Against Off-Targets

V-0219 was screened against a panel of 54 receptors, ion channels, and transporters at a concentration of 10 μM and demonstrated no significant off-target activities . This clean selectivity profile is a critical differentiator from many tool compounds and early-stage candidates that often exhibit polypharmacology. In comparison, many GLP-1R agonists (e.g., exenatide, liraglutide) are peptidic and can present formulation and immunogenicity challenges, while small-molecule PAMs like V-0219 offer a more defined pharmacological profile [1].

Selectivity Off-Target Safety Pharmacology

Oral Glucose Lowering and Anorectic Effects In Vivo

(S)-V-0219 demonstrates robust oral activity in vivo. In normal male Wistar rats, intraperitoneal administration of (S)-V-0219 (0.04-0.2 mg/kg) improved glucose management following a 2 g/kg glucose challenge . In obese diabetic Zucker rats, oral administration (0.4 mg/kg, ig) exhibited activity, and intracerebroventricular administration (0.1–5 μg/kg) reduced food intake in fasted rats [1]. In contrast, many GLP-1R agonists (e.g., semaglutide, liraglutide) require parenteral administration (subcutaneous injection) and are associated with gastrointestinal adverse effects [2].

In Vivo Pharmacology Glucose Homeostasis Food Intake

Allosteric Modulation vs. Orthosteric Agonists

(S)-V-0219 acts as a positive allosteric modulator (PAM) of GLP-1R, enhancing the receptor's response to endogenous GLP-1 rather than directly activating the receptor. This mechanism is fundamentally different from orthosteric agonists like semaglutide or liraglutide, which activate the receptor independently and may cause receptor desensitization [1]. In cAMP accumulation assays, V-0219 shows an Emax of 60%, indicating it is a partial PAM that potentiates but does not fully activate the receptor alone . This allows investigation of biased signaling pathways and may mitigate adverse effects associated with full agonists [2].

Allosteric Modulation Biased Signaling GPCR

(S)-V-0219 Research Applications


Enantioselective Pharmacology & SAR Studies

Given the >40-fold potency difference between (S)-V-0219 and (R)-V-0219, this compound is ideally suited for investigating enantioselective GLP-1R modulation. Researchers can use (S)-V-0219 as the active comparator to its (R)-enantiomer to delineate stereochemical determinants of PAM activity and to validate enantiomer-specific biological effects in vitro and in vivo [1].

Oral GLP-1R PAM for Diabesity

(S)-V-0219's demonstrated oral bioavailability and subnanomolar insulin secretion potentiation make it a preferred tool compound for preclinical studies targeting oral small-molecule GLP-1R PAMs for obesity-associated diabetes. Its in vivo activity in improving glucose handling and reducing food intake in diabetic rodents supports its use in metabolic disease models where oral dosing is required .

Selectivity Profiling in GPCR Research

With a clean profile against 54 off-targets at 10 μM, (S)-V-0219 serves as a high-confidence probe for isolating GLP-1R-mediated effects in complex biological systems. This selectivity is critical for target validation studies and for minimizing confounding signals in high-content screening assays .

Allosteric Modulation & Biased Signaling

As a partial PAM with an Emax of 60% in cAMP assays, (S)-V-0219 enables research into allosteric modulation of GLP-1R and the dissection of biased signaling pathways. It can be used in combination with orthosteric agonists to study functional selectivity and receptor regulation without causing full receptor activation or desensitization .

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